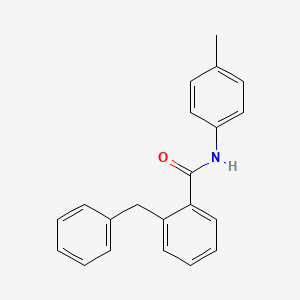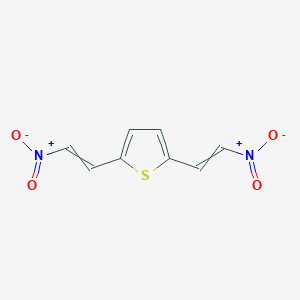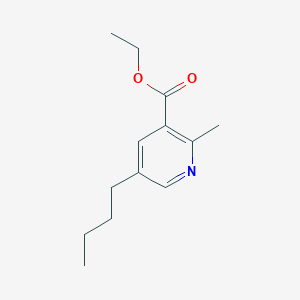
Ethyl 5-butyl-2-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-butyl-2-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family. This compound features a pyridine ring substituted with an ethyl ester group at the third position, a butyl group at the fifth position, and a methyl group at the second position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-butyl-2-methylpyridine-3-carboxylate typically involves the esterification of 5-butyl-2-methylpyridine-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and energy consumption, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-butyl-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-butyl-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of ethyl 5-butyl-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors. The pyridine ring can participate in coordination with metal ions, influencing various biochemical processes. The exact mechanism depends on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 5-butyl-2-methylpyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methylpyridine-3-carboxylate: Lacks the butyl group, resulting in different chemical properties and reactivity.
Ethyl 5-ethyl-2-methylpyridine-3-carboxylate: Features an ethyl group instead of a butyl group, affecting its steric and electronic characteristics.
Ethyl 5-butyl-2-ethylpyridine-3-carboxylate: Contains an ethyl group at the second position instead of a methyl group, altering its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its properties and applications.
Propiedades
Número CAS |
91027-96-2 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
ethyl 5-butyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-4-6-7-11-8-12(10(3)14-9-11)13(15)16-5-2/h8-9H,4-7H2,1-3H3 |
Clave InChI |
BCIZNQKKHVYRDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(N=C1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



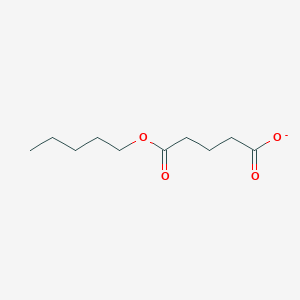
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
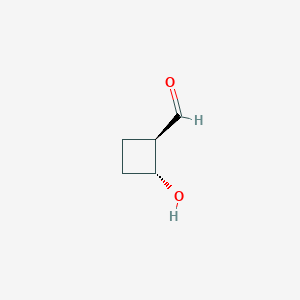
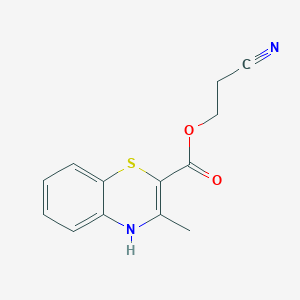
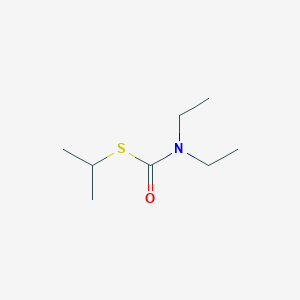
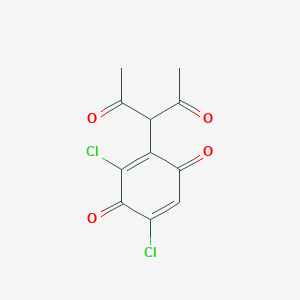
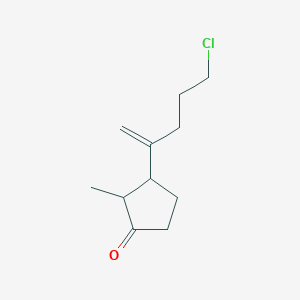
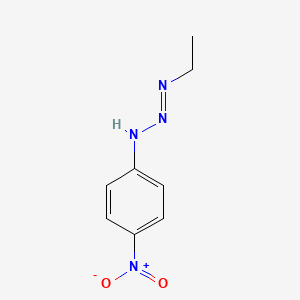
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
